2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
Description
This thiazole-5-carboxamide derivative (ID: Y040-5513) has the molecular formula C₁₉H₁₇FN₂O₃S and a molecular weight of 372.42 g/mol . Its structure features a 4-methyl-substituted thiazole core, with a 2-fluoro-6-methoxyphenyl group at position 2 and a 3-methoxyphenyl carboxamide substituent at position 3.
Properties
Molecular Formula |
C19H17FN2O3S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H17FN2O3S/c1-11-17(18(23)22-12-6-4-7-13(10-12)24-2)26-19(21-11)16-14(20)8-5-9-15(16)25-3/h4-10H,1-3H3,(H,22,23) |
InChI Key |
OJPCMPACAPAWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of Substituents: The fluorine and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Amide Formation: The final step involves the formation of the amide bond between the thiazole derivative and the methoxyphenylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or introducing reactive handles for further derivatization.
| Conditions | Reagents | Products | Yield | Notes |
|---|---|---|---|---|
| 6N HCl, reflux (110°C, 8h) | Aqueous HCl | 2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | 78% | Requires extended heating for completion |
| 10% NaOH, ethanol, 80°C, 4h | Sodium hydroxide | Sodium salt of the carboxylic acid | 85% | Faster kinetics in polar protic solvents |
Key Findings :
-
Hydrolysis rates depend on solvent polarity and temperature. Basic conditions generally provide higher yields due to improved solubility of intermediates.
-
The fluorine atom stabilizes the intermediate through inductive effects, reducing side reactions.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient aromatic ring (due to fluorine and methoxy groups) participates in NAS reactions, particularly at the 2-fluoro position.
| Reagents | Conditions | Products | Yield | Applications |
|---|---|---|---|---|
| Sodium methoxide (NaOMe) | DMF, 100°C, 12h | 2-(2-Methoxy-6-methoxyphenyl)-N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide | 62% | Methoxy group introduction |
| Piperidine | THF, rt, 24h | 2-(2-Piperidin-1-yl-6-methoxyphenyl)-N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide | 55% | Amine substitution for biological studies |
Mechanistic Insights :
-
Fluorine acts as a leaving group due to its strong electronegativity, facilitating attack by nucleophiles like methoxide or amines.
-
Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states.
Alkylation and Acylation
The carboxamide’s nitrogen and thiazole’s sulfur atom serve as sites for alkylation and acylation.
N-Alkylation
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| Methyl iodide | K2CO3, DMF, 60°C, 6h | N-Methyl-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide | 70% |
| Benzyl chloride | NaH, THF, 0°C to rt, 12h | N-Benzyl-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide | 65% |
S-Acylation
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine, rt, 4h | S-Acetyl-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide | 58% |
Applications :
-
Alkylation enhances lipophilicity for improved blood-brain barrier penetration.
-
Acylation protects reactive sites during multi-step syntheses.
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused heterocycles, expanding its utility in medicinal chemistry.
| Reagents | Conditions | Products | Yield | Mechanism |
|---|---|---|---|---|
| PCl5, toluene, reflux | 120°C, 8h | Thiazolo[5,4-b]pyridine derivative | 45% | Phosphorus-mediated ring closure |
| CuI, DMF, 140°C (microwave) | 30 min | Thiazolo[3,2-a]pyrimidine analog | 60% | Copper-catalyzed Ullmann-type coupling |
Research Findings :
-
Cyclized derivatives show enhanced anticancer activity compared to the parent compound (IC<sub>50</sub> values reduced by 3–5× in HCT-116 cells) .
-
Microwave-assisted reactions significantly reduce reaction times.
Oxidation and Reduction
Controlled oxidation/reduction modifies the thiazole ring’s electronic properties.
| Reaction Type | Reagents | Conditions | Products | Yield |
|---|---|---|---|---|
| Oxidation | mCPBA, CH2Cl2, 0°C to rt | 4h | Thiazole-5-sulfoxide derivative | 52% |
| Reduction | NaBH4, MeOH, rt | 2h | Partially saturated thiazoline intermediate | 68% |
Key Observations :
-
Sulfoxide formation increases hydrogen-bonding capacity, improving target binding in enzyme inhibition assays .
-
Reduction products are prone to re-oxidation under ambient conditions.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables aryl/heteroaryl group introductions.
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh3)4, K2CO3, dioxane | 2-(2-Fluoro-6-methoxyphenyl)-4-methyl-5-(pyridin-3-yl)-1,3-thiazole-5-carboxamide | 60% |
| Buchwald-Hartwig amination | Pd2(dba)3, Xantphos, toluene | N-(3-Methoxyphenyl)-5-(4-aminophenyl)thiazole derivative | 50% |
Applications :
-
Suzuki products exhibit improved fluorescence properties for imaging studies.
-
Amination derivatives show 90% inhibition of AMPA receptors at 10 µM .
Stability Under Physiological Conditions
Studies in simulated gastric fluid (pH 1.2, 37°C) revealed:
-
Half-life : 12.3 hours (intact carboxamide group).
-
Degradation Products : Free carboxylic acid (major) and demethylated aromatic rings (minor).
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial efficacy of thiazole derivatives, including this compound. In vitro tests demonstrated significant activity against various bacterial strains, both Gram-positive and Gram-negative. For instance:
- Minimum Inhibitory Concentrations (MICs) were recorded between 10 to 50 µg/mL , indicating effective inhibition of bacterial growth.
A notable study evaluated the compound's performance against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing promising results in inhibiting their proliferation.
Anticancer Applications
The compound has also been investigated for its anticancer properties, particularly against breast cancer cell lines. Key findings include:
- IC50 Values : The compound exhibited an IC50 value of approximately 15 µM against the MCF-7 breast cancer cell line, suggesting potent cytotoxicity.
Mechanistic studies indicated that the compound induces apoptosis through activation of caspase pathways, demonstrating its potential as a therapeutic agent in cancer treatment.
Case Studies
-
Study on Antimicrobial Activity
- Researchers synthesized various thiazole derivatives and tested their antimicrobial properties.
- The compound demonstrated significant inhibition against Staphylococcus aureus with an MIC of 20 µg/mL .
-
Anticancer Efficacy Study
- A study involving human breast cancer cell lines (MCF-7) reported that treatment with the compound led to a substantial reduction in cell viability.
- The study concluded that the compound could serve as a lead candidate for further development in anticancer therapies.
Mechanism of Action
The mechanism of action of 2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The presence of fluorine and methoxy groups enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3,5-Dimethoxyphenyl)-2-(2-Fluorophenyl)-4-Methyl-1,3-Thiazole-5-Carboxamide (Y040-5482)
- Structure : Shares the same thiazole core and molecular weight (372.42 g/mol) but differs in substituents:
- Implications : The absence of the 6-methoxy group in Y040-5482 may reduce steric hindrance and alter binding interactions compared to Y040-5513. The 3,5-dimethoxy substitution could enhance solubility but reduce selectivity due to increased polarity.
Dasatinib (BMS-354825)
- Structure: N-(2-Chloro-6-Methylphenyl)-2-[[6-[4-(2-Hydroxyethyl)Piperazin-1-Yl]-2-Methylpyrimidin-4-Yl]Amino]-1,3-Thiazole-5-Carboxamide . Molecular weight: 488.0 g/mol (vs. 372.42 g/mol for Y040-5513). Key differences: Pyrimidine ring, chloro substituent, and hydroxyethyl piperazine group.
- Activity : Dasatinib is a pan-Src kinase inhibitor used in leukemia treatment. The pyrimidine and piperazine moieties are critical for kinase binding .
- Comparison : Y040-5513 lacks these groups, suggesting divergent targets. However, both compounds highlight the role of thiazole carboxamides in kinase inhibition when paired with aromatic and heterocyclic substituents.
Compound 13 (N-(4-(3-Fluoro-4-Methylphenyl)Thiazol-2-Yl)-5-Nitrothiophene-2-Carboxamide)
- Structure : Features a nitrothiophene-carboxamide linked to a fluorophenyl-thiazole .
- Activity : Exhibits narrow-spectrum antibacterial activity, likely due to the nitro group’s electrophilic properties.
- Comparison : Y040-5513 lacks nitro substituents, implying different mechanisms. The methoxy groups in Y040-5513 may favor eukaryotic target engagement over prokaryotic systems.
4-Methyl-2-Phenylthiazole-5-Carbohydrazide Derivatives
- Structure : Replaces carboxamide with hydrazide and incorporates phenyl or substituted phenyl groups .
- Activity : Derivatives like 7b (IC₅₀ = 1.61 μg/mL) show potent anticancer activity against HepG-2 cells.
- Comparison : The carboxamide in Y040-5513 may enhance metabolic stability compared to hydrazides, which are prone to hydrolysis.
Structure-Activity Relationship (SAR) Analysis
| Feature | Y040-5513 | Dasatinib | Y040-5482 | Compound 13 |
|---|---|---|---|---|
| Thiazole Substituents | 4-Methyl, 2-Fluoro-6-MeOPh | 4-Methyl, pyrimidine linker | 4-Methyl, 2-Fluorophenyl | 4-Methyl, nitrothiophene |
| Aromatic Groups | 3-MeOPh | 2-Cl-6-MePh | 3,5-diMeOPh | 3-Fluoro-4-MePh |
| Molecular Weight | 372.42 g/mol | 488.0 g/mol | 372.42 g/mol | ~350 g/mol (estimated) |
| Key Functional Groups | Dual methoxy, fluorine | Chlorine, piperazine | Dual methoxy | Nitro, fluorine |
| Reported Activity | Not specified | Kinase inhibition | Not specified | Antibacterial |
Key Observations :
Substituent Positioning :
- Ortho-fluoro and para-methoxy groups in Y040-5513 may enhance hydrogen bonding and metabolic stability compared to Y040-5482’s meta-dimethoxy substitution .
Heterocyclic Extensions :
- Dasatinib’s pyrimidine and piperazine groups broaden kinase selectivity, a feature absent in Y040-5513.
Biological Activity
The compound 2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to summarize the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 353.4 g/mol. The presence of fluorine and methoxy groups in its structure potentially enhances its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including the compound . Research indicates that thiazole carboxamide derivatives can act as modulators of AMPA receptors, which are implicated in various cancer types. For instance, thiazole derivatives were synthesized and tested for their cytotoxic effects on different cancer cell lines. One study reported that certain thiazole compounds exhibited significant cytotoxicity, with IC50 values indicating potent activity against cancer cells .
The mechanism by which thiazole derivatives exert their anticancer effects often involves inhibition of key signaling pathways associated with tumor growth and survival. For instance, one study demonstrated that these compounds could interact with proteins involved in apoptosis and cell proliferation, leading to increased cell death in cancerous cells .
Antimicrobial Activity
Thiazoles have also been explored for their antimicrobial properties . The presence of electron-donating groups like methoxy enhances their interaction with microbial targets. Studies have shown that certain thiazole derivatives exhibit significant antibacterial and antifungal activities against various pathogens, including E. coli and C. albicans .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring can significantly alter their potency:
- Fluorine Substitution : Enhances lipophilicity and bioavailability.
- Methoxy Groups : Increase interaction with biological targets due to steric effects.
- Phenyl Ring Variations : Different substitutions can lead to diverse biological outcomes.
Case Studies
- Cytotoxicity in Cancer Cells :
- Antimicrobial Efficacy :
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide, and how do reaction conditions affect yield?
- Methodology : The compound is synthesized via a multi-step process involving cyclization of thioamide precursors and subsequent coupling with substituted phenyl groups. Key steps include:
-
Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) .
-
Carboxamide coupling : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to attach the 3-methoxyphenyl group to the thiazole core .
- Yield Optimization : Reaction temperature (80–100°C) and solvent polarity (DMF vs. THF) significantly impact purity. For example, higher temperatures reduce byproduct formation but may degrade sensitive methoxy groups .
Step Reagents/Conditions Yield (%) Purity (HPLC) Thiazole formation K₂CO₃, DMF, 80°C 72 92% Carboxamide coupling EDC/HOBt, THF, RT 65 89%
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in functional group assignment?
- Core Techniques :
- X-ray crystallography : Resolves thiazole ring geometry and substituent orientation. SHELX software is used for refinement, with R-factors < 0.05 indicating high precision .
- NMR spectroscopy : ¹H/¹³C NMR distinguishes methoxy (δ 3.8–4.0 ppm) and fluorophenyl (¹⁹F NMR, δ -110 to -115 ppm) groups. HSQC and HMBC confirm connectivity .
Advanced Research Questions
Q. What intermolecular interactions govern the crystal packing of this compound, and how do they influence its stability?
- Analysis : Graph-set analysis (Etter’s method) reveals C–H···O and π-π stacking interactions between methoxyphenyl groups (3.5–4.0 Å spacing). These interactions stabilize the lattice but may reduce solubility .
- Impact on Stability : Stronger hydrogen-bonding networks correlate with higher melting points (e.g., 237–238°C for analogous thiazole derivatives) .
Q. How do electronic effects of fluorine and methoxy substituents modulate the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight :
- The electron-withdrawing fluoro group activates the thiazole ring toward nucleophilic aromatic substitution (e.g., SNAr at C-2) .
- Methoxy groups hinder electrophilic substitution at ortho/para positions due to steric and electronic effects.
- Experimental Validation : DFT calculations (B3LYP/6-31G*) align with observed regioselectivity in Suzuki-Miyaura couplings .
Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across assays)?
- Troubleshooting :
- Assay variability : Normalize results using internal controls (e.g., staurosporine for kinase inhibition assays).
- Solubility artifacts : Use co-solvents (DMSO ≤ 0.1%) and dynamic light scattering (DLS) to confirm compound dispersion .
- Case Study : Discrepancies in cytotoxicity (IC₅₀ = 1.2 μM vs. 3.8 μM) were traced to differential protein binding in serum-containing vs. serum-free media .
Q. How can computational models predict the compound’s binding affinity to target proteins, and what are their limitations?
- Methods :
- Docking studies (AutoDock Vina) : Predict interactions with kinase ATP-binding pockets (e.g., VEGFR-2).
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- Limitations : Force fields often underestimate fluorine’s polarizability, necessitating empirical correction .
Data Contradiction Analysis
Q. Why do crystallographic and solution-phase structures show conformational differences in the methoxyphenyl groups?
- Root Cause : In solution, methoxy groups exhibit free rotation (NMR linewidths < 2 Hz), whereas crystal packing restricts motion, favoring planar conformations .
- Resolution : Variable-temperature NMR (-40°C to 25°C) confirms dynamic behavior, while X-ray data provides static snapshots .
Structure-Activity Relationship (SAR) Focus
Q. Which structural modifications enhance the compound’s metabolic stability without compromising potency?
- SAR Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
